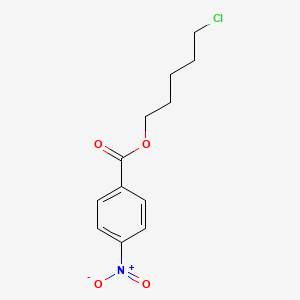
5-Chloropentyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropentyl 4-nitrobenzoate: is an organic compound with the molecular formula C12H14ClNO4 and a molecular weight of 271.703 g/mol It is a derivative of benzoic acid, where the 4-nitrobenzoate group is esterified with 5-chloropentanol
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloropentyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 5-chloropentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-Nitrobenzoic acid+5-ChloropentanolH2SO45-Chloropentyl 4-nitrobenzoate+H2O
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloropentyl 4-nitrobenzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxypentyl 4-nitrobenzoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products:
Oxidation: 4-Nitrobenzoic acid derivatives.
Reduction: 5-Chloropentyl 4-aminobenzoate.
Substitution: 5-Hydroxypentyl 4-nitrobenzoate.
Scientific Research Applications
Chemistry:
5-Chloropentyl 4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various esters and amides.
Biology:
In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be used in the development of probes for detecting specific enzymes or receptors.
Medicine:
Industry:
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and additives for polymers.
Mechanism of Action
The mechanism of action of 5-Chloropentyl 4-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo redox reactions, while the ester linkage can be hydrolyzed under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Nitrobenzyl 4-nitrobenzoate
- 2-Chlorophenyl 3-nitrobenzoate
- 4-Tert-butylphenyl 2-chloro-5-nitrobenzoate
Comparison:
5-Chloropentyl 4-nitrobenzoate is unique due to the presence of both a nitro group and a chlorinated pentyl chain. This combination of functional groups allows for a diverse range of chemical reactions and applications.
Biological Activity
5-Chloropentyl 4-nitrobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from 4-nitrobenzoic acid and 5-chloropentanol. Its structure can be represented as follows:
This compound features a chlorinated alkyl chain and a nitro group, which are significant for its biological activity.
Antimicrobial Properties
Research has indicated that nitrobenzoate derivatives, including this compound, exhibit notable antimicrobial activity. A study synthesized various 4-nitrobenzoate derivatives and evaluated their antimicrobial properties. The findings suggested that these compounds could serve as effective agents against a range of bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit metabolic processes .
Anti-inflammatory Effects
Nitrobenzoate compounds have also been linked to anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases . The mechanism often involves the modulation of signaling pathways related to inflammation, particularly through the inhibition of NF-κB activation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Nitro groups in the structure may facilitate enzyme inhibition, affecting metabolic pathways in target organisms.
- Membrane Disruption : The hydrophobic chlorinated alkyl chain may interact with lipid membranes, leading to increased permeability and cell death in microorganisms.
- Signal Pathway Modulation : As seen with other nitrobenzoates, this compound may influence key signaling pathways involved in inflammation and cell growth.
Table: Summary of Biological Activities
Properties
CAS No. |
4337-22-8 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
5-chloropentyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H14ClNO4/c13-8-2-1-3-9-18-12(15)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 |
InChI Key |
ICQZLWQDVROUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















